Reduction Potential vs. Dimethylfulvene
Diphenyl fulvene exhibits a cathodically shifted reduction potential relative to 6,6-dimethylfulvene, a direct consequence of phenyl group substitution at the exocyclic C6 position. This difference was quantitatively established by comparative electrochemical analysis [1].
| Evidence Dimension | Reduction potential (Epc) |
|---|---|
| Target Compound Data | 6,6-Diphenylfulvene (more positive by ca. 0.3 V) |
| Comparator Or Baseline | 6,6-Dimethylfulvene (baseline potential, more negative) |
| Quantified Difference | Raised by ca. 0.3 V |
| Conditions | Electrochemical reduction in aprotic solvent (polarography) |
Why This Matters
The 0.3 V positive shift in reduction potential directly correlates with enhanced radical anion stability, making diphenyl fulvene a prerequisite for applications requiring reversible electron transfer, such as light-harvesting or organic electronics, where dimethylfulvene is unsuitable.
- [1] Godman, N. P.; Adas, S. K.; Hellwig, K. M.; Ball, D. W.; Balaich, G. J.; Iacono, S. T. Synthesis, Electrochemical Characterization, and Linear Free Energy Relationship of 1,3-Diphenyl-6-alkyl/arylfulvenes. J. Org. Chem. 2016, 81 (20), 9630–9638. View Source
